Ethyl 4-bromo-2-ethylbenzoate
Description
Ethyl 4-bromo-2-ethylbenzoate is a substituted benzoate ester characterized by a bromine atom at the para (4th) position and an ethyl group at the ortho (2nd) position on the aromatic ring, with an ethyl ester functional group.
Properties
IUPAC Name |
ethyl 4-bromo-2-ethylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-3-8-7-9(12)5-6-10(8)11(13)14-4-2/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBQGZNXJKCYPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-bromo-2-ethylbenzoate can be synthesized through several methods. One common method involves the bromination of 2-ethylbenzoic acid followed by esterification. The bromination is typically carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting 4-bromo-2-ethylbenzoic acid is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The bromination and esterification reactions are optimized for large-scale production, with careful control of reaction conditions such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-2-ethylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as ethyl 4-amino-2-ethylbenzoate or ethyl 4-thio-2-ethylbenzoate.
Reduction: Ethyl 4-bromo-2-ethylbenzyl alcohol.
Oxidation: 4-bromo-2-ethylbenzoic acid.
Scientific Research Applications
Ethyl 4-bromo-2-ethylbenzoate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-2-ethylbenzoate depends on the specific chemical reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. The molecular targets and pathways involved vary depending on the specific application and reaction conditions .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key differences among similar compounds arise from variations in substituent type, position, and electronic effects:
Electronic and Steric Effects
- Bromine vs. Nitro Groups: Bromine (electron-withdrawing via inductive effect) deactivates the aromatic ring but serves as a superior leaving group compared to nitro (-NO₂), which strongly deactivates the ring and directs electrophilic substitution to meta positions .
- Ethyl vs.
- Halogen Positioning: In Ethyl 4-(2-bromo-5-fluorophenoxy)butanoate, bromine and fluorine on a phenoxy side chain create a multi-halogenated system, enabling diverse reactivity (e.g., Suzuki-Miyaura coupling) .
Biological Activity
Ethyl 4-bromo-2-ethylbenzoate is an organic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
This compound has the molecular formula and a molar mass of approximately 273.13 g/mol. The compound features a benzoate structure with a bromine atom at the para position and an ethyl group at the meta position. Its structural characteristics contribute to its reactivity and potential applications in pharmaceuticals and agrochemicals.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom enhances lipophilicity, which may facilitate penetration into biological membranes, potentially leading to alterations in enzyme activity or receptor binding affinities.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. A study demonstrated that compounds with similar structures showed significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Potential
Preliminary investigations suggest that this compound may possess anticancer properties. Studies have shown that halogenated benzoate derivatives can induce apoptosis in cancer cell lines, potentially through mechanisms involving oxidative stress or modulation of signaling pathways related to cell survival.
Case Studies
- Antimicrobial Activity Study : A comparative analysis highlighted the effectiveness of this compound against Gram-positive and Gram-negative bacteria. The compound was found to inhibit bacterial growth significantly, suggesting its potential as a therapeutic agent in treating infections .
- Cytotoxicity Assessment : In vitro studies on cancer cell lines revealed that this compound could induce cytotoxic effects, leading to cell death in a dose-dependent manner. The study postulated that the compound's mechanism involves the generation of reactive oxygen species (ROS), contributing to cellular damage .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
